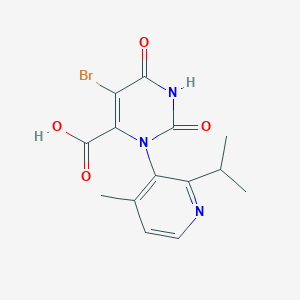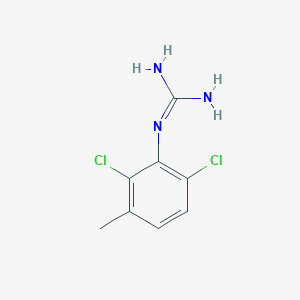
2-(3-Azetidinyl)-5-phenylpyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662349 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of MFCD32662349 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. For instance, the preparation method might involve carbonization followed by sulfonation, which is suitable for producing solid acids under mild conditions .
Chemical Reactions Analysis
MFCD32662349 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the formation of quaternary ammonium cations . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of aromatic amines using water radical cations can yield quaternary ammonium compounds, which are significant in drug development .
Scientific Research Applications
MFCD32662349 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it can be used to investigate cellular processes and interactions. In medicine, MFCD32662349 is explored for its potential therapeutic effects and drug development. Industrial applications include its use in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of MFCD32662349 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
MFCD32662349 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or reactivity profiles. For example, compounds with similar functional groups or molecular frameworks can be considered for comparison. The unique properties of MFCD32662349, such as its stability and reactivity, make it distinct from other compounds in its class .
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-phenylpyridine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-4-11(5-3-1)12-6-7-14(16-10-12)13-8-15-9-13;/h1-7,10,13,15H,8-9H2;1H |
InChI Key |
FEWGQYHNQHOXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)


![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)





